(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-propionamide

Description

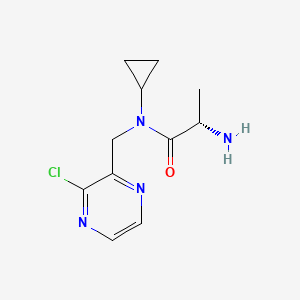

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-propionamide is a chiral amide derivative characterized by a cyclopropyl group, a 3-chloro-pyrazine substituent, and a propionamide backbone. The compound’s structure combines a pyrazine ring (a heterocyclic aromatic moiety) with a cyclopropyl group, which may confer unique physicochemical properties, such as enhanced metabolic stability or altered lipophilicity compared to simpler amides. While direct pharmacological data for this compound is sparse in the provided evidence, its structural features align with compounds studied for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c1-7(13)11(17)16(8-2-3-8)6-9-10(12)15-5-4-14-9/h4-5,7-8H,2-3,6,13H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUBTNZWFCPVLW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=NC=CN=C1Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=NC=CN=C1Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-propionamide typically involves the following steps:

Formation of the pyrazine ring: The pyrazine ring can be synthesized through the reaction of appropriate precursors such as 2-chloropyrazine with suitable reagents.

Introduction of the cyclopropyl group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Amidation: The final step involves the formation of the amide bond through the reaction of the pyrazine derivative with an appropriate amine under mild conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-propionamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyrazine ring can be reduced under hydrogenation conditions.

Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-propionamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-propionamide and related amide derivatives:

Structural and Functional Insights

- Pyrazine vs. Benzyl/Piperidine Moieties: The 3-chloro-pyrazine group in the primary compound introduces aromaticity and hydrogen-bonding capabilities distinct from benzyl or piperidine substituents (e.g., in and ). Pyrazines are known for metal coordination and kinase inhibition, whereas benzyl-piperidine systems () may enhance blood-brain barrier penetration .

- Fluorine vs. Chlorine Substituents : The trifluoroethyl group in increases metabolic resistance compared to chlorine in the primary compound, but chlorine may offer better π-π stacking in aromatic binding pockets .

Notes on Research and Development

- Pyrazine Derivatives : The 3-chloro-pyrazin-2-ylmethyl group in the primary compound is understudied compared to benzyl or trifluoroethyl analogs. Further research could explore its role in modulating kinase or protease activity.

- Chirality : The (S)-configuration in these compounds (–5) implies enantioselective biological effects, necessitating stereochemical analysis in future studies.

Biological Activity

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-propionamide, with the CAS number 1065484-53-8, is a compound that has gained attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chiral center at the amino group, which may influence its biological interactions significantly.

Antimicrobial Activity

Research on the antimicrobial properties of compounds similar to (S)-2-amino derivatives has shown varying degrees of effectiveness against different bacterial strains. For instance, studies have indicated that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) being a critical measure of their effectiveness.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 32 |

| Compound B | Escherichia coli | 64 |

While specific data for this compound is limited, its structural analogs suggest potential for antimicrobial efficacy .

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly in models involving hypopharyngeal tumor cells. Preliminary results indicate that it may induce cytotoxicity and apoptosis, potentially outperforming established chemotherapeutic agents like bleomycin . The mechanism appears to involve interaction with cellular pathways that regulate cell proliferation and apoptosis.

The precise mechanisms through which (S)-2-amino compounds exert their biological effects are still under investigation. However, several hypotheses have emerged:

- Receptor Interaction : The compound may act as a ligand for various receptors involved in cancer progression and microbial resistance.

- Enzyme Inhibition : It could inhibit key enzymes that are crucial for the survival and replication of pathogens or cancer cells.

- Cell Signaling Modulation : The compound might interfere with signaling pathways that control cell growth and death.

Case Study 1: Anticancer Efficacy

In a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated significant cytotoxicity. The study utilized various assays to assess cell viability and apoptosis rates, revealing that the compound induced cell death through both intrinsic and extrinsic apoptotic pathways .

Case Study 2: Antimicrobial Testing

Another study focused on testing derivatives of similar structures against common bacterial strains. While specific data on this compound was not available, the results highlighted the importance of structural modifications in enhancing antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.